5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a 3-bromophenyl group at position 5 and a methyl group at position 2.
Properties
IUPAC Name |
3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNVWWTMNJGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866153-07-3 | |
| Record name | 3-(3-bromophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The compound, also known as 3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one, is primarily targeted towards protein aggregation. It has been identified as a general inhibitor of protein aggregation, specifically inhibiting the oligomerization of α-synuclein and prion proteins.
Mode of Action
The compound interacts with its targets by suppressing the formation of oligomers both in vitro and in vivo. It inhibits pathogenic protein accumulation and neurodegeneration. Structural studies have revealed that the compound’s binding to α-synuclein fibrils involves stable polar interactions inside the tubular fibril cavity.
Biochemical Pathways
The compound affects the biochemical pathways related to protein aggregation. By inhibiting the oligomerization of α-synuclein and prion proteins, it prevents the accumulation of these proteins, which is a key factor in neurodegenerative diseases like Parkinson’s disease and Multiple System Atrophy.
Pharmacokinetics
It is known that the compound is orally bioavailable and can penetrate the brain. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in the suppression of pathogenic protein accumulation and neurodegeneration. It has been shown to improve survival in mouse models of α-synuclein and prion disease. In α-synuclein transgenic mouse models of Parkinson’s disease, the compound reduced protein deposition in the brain and improved dopamine neuron function and movement.
Biological Activity
5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 333771-24-7) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C₉H₈BrN₃O
- Molecular Weight : 254.08 g/mol
- Melting Point : 210–212 °C
- Boiling Point : Not specified in available literature
- Density : Not specified in available literature
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the triazole ring through cyclization reactions involving hydrazines and carbonyl compounds.
Anticancer Activity
Recent studies have indicated that derivatives of triazoles, including this compound, exhibit significant anticancer properties. Research has focused on their ability to inhibit bromodomain-containing protein 9 (BRD9), which is implicated in various cancers. In silico studies and biological evaluations have revealed that certain triazole derivatives can bind to BRD9 with submicromolar affinity, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies have shown that triazole derivatives possess potent antibacterial and antifungal activities. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Aspergillus niger | Inhibitory |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of triazole derivatives. Some studies have indicated that these compounds can modulate neurotransmitter systems in the brain, potentially offering therapeutic benefits for epilepsy .
Case Studies
- Anticancer Studies : A study published in Nature explored the binding affinity of various triazole derivatives to BRD9 and reported promising results for several compounds, including those related to this compound .
- Antimicrobial Evaluation : Research conducted on a series of triazoles demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized serial dilution methods to assess minimum inhibitory concentrations (MICs) .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Aromatic Rings
- 5-(1H-Indol-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (SVS2): Replaces the triazolone oxygen with a thione group and substitutes bromophenyl with indole.
- 4-(4-Substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones : Derivatives with heptyloxy or methoxyphenyl groups at position 4 show anticonvulsant and anti-inflammatory activities, highlighting the role of substituent chain length and electron-donating/withdrawing effects .
- 5-(Trinitromethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (TNMTO) : Features a trinitromethyl group instead of bromophenyl, leading to high density (1.93 g/cm³) and explosive properties, contrasting with the pharmaceutical focus of bromophenyl derivatives .
Heterocyclic Fusion and Hybridization
- 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : Incorporates a benzoxazole ring fused to the triazolone core, enhancing planarity and π-π stacking interactions. This compound exhibits antimicrobial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli .
- Triazolones fused with thiadiazole/oxadiazole rings : These hybrids, such as 5-alkyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)methyl] derivatives, show improved thermal stability and diverse bioactivities, including antimicrobial and anticancer effects .
Physicochemical Properties
| Property | Target Compound | TNMTO | SVS2 |
|---|---|---|---|
| Molecular Weight | ~265.1 g/mol | 254.1 g/mol | ~285.3 g/mol |
| LogP (Predicted) | ~2.8 | 0.5 | ~3.1 |
| Solubility | Low (lipophilic) | Insoluble | Moderate |
| Key Functional Groups | Br, triazolone | NO₂, triazolone | Indole, thione |
- The bromine atom in the target compound increases molecular weight and lipophilicity (LogP ~2.8), favoring membrane permeability. TNMTO’s nitro groups reduce LogP but enhance density and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
